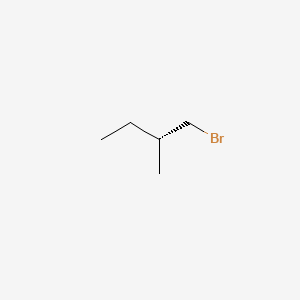

(R)-1-Bromo-2-methylbutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-1-bromo-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVLZBNEPALHIO-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99032-67-4 | |

| Record name | 1-Bromo-2-methylbutane, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099032674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMO-2-METHYLBUTANE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08773JMM5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-1-Bromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Bromo-2-methylbutane is a chiral alkyl halide that serves as a crucial building block in asymmetric synthesis. Its stereospecific nature makes it a valuable reagent in the pharmaceutical and fine chemical industries for the preparation of enantiomerically pure compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and typical reactivity, with a focus on its application in organic synthesis.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in various chemical reactions.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₅H₁₁Br |

| Molecular Weight | 151.04 g/mol |

| CAS Number | 99032-67-4 |

| Appearance | Colorless liquid |

| Boiling Point | 117-119 °C |

| Melting Point | -105.4 °C (estimate)[1] |

| Density | 1.211 ± 0.06 g/cm³ (Predicted)[2] |

| Refractive Index (n²⁰/D) | 1.4426[1] |

Table 2: Stereochemical Properties

| Property | Value |

| Enantiomeric Form | (R)-enantiomer |

| Chirality | Chiral at C2 |

| Optical Rotation | Specific rotation values are dependent on the specific sample and measurement conditions. |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 1-bromo-2-methylbutane (B81432) is complex due to the presence of diastereotopic protons. The methylene (B1212753) protons adjacent to the bromine atom appear in the vicinity of 3.3 ppm. The methyl group at the chiral center typically appears as a doublet, while the other methyl group of the ethyl fragment appears as a triplet. The methine proton at the chiral center and the other methylene protons of the ethyl group will show complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will exhibit five distinct signals corresponding to the five carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 1-bromo-2-methylbutane displays characteristic absorption bands for alkyl groups and the carbon-bromine bond.

-

C-H stretching: Strong absorptions in the range of 2850-2960 cm⁻¹.

-

C-H bending: Absorptions around 1465 cm⁻¹ and 1380 cm⁻¹.

-

C-Br stretching: A characteristic absorption in the fingerprint region, typically around 560-650 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of 1-bromo-2-methylbutane shows a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. Common fragmentation patterns involve the loss of the bromine atom and cleavage of the alkyl chain.

Chemical Reactivity and Applications

This compound is primarily utilized as a chiral electrophile in nucleophilic substitution reactions, particularly Sₙ2 reactions. Its stereochemistry allows for the transfer of chirality to the product molecule.

Nucleophilic Substitution Reactions (Sₙ2)

As a primary alkyl halide, this compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. The reaction proceeds with an inversion of configuration at the carbon atom bearing the leaving group is not the chiral center in this molecule. The stereochemistry at the C2 position is retained.

Common nucleophiles include:

-

Hydroxide (OH⁻) to form (R)-2-methylbutan-1-ol.

-

Alkoxides (RO⁻) to form ethers.

-

Cyanide (CN⁻) to form nitriles.

-

Azide (B81097) (N₃⁻) to form alkyl azides.

-

Iodide (I⁻) to form (R)-1-iodo-2-methylbutane.

The reactivity in Sₙ2 reactions is influenced by the steric hindrance around the reaction center. While it is a primary halide, the methyl group at the adjacent carbon can slightly retard the reaction rate compared to unbranched primary alkyl halides.

Experimental Protocols

Synthesis of this compound from (S)-2-Methyl-1-butanol

This procedure is adapted from the synthesis of similar primary alkyl bromides.

Materials:

-

(S)-2-Methyl-1-butanol

-

Phosphorus tribromide (PBr₃)

-

Pyridine (optional, to neutralize HBr byproduct)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place (S)-2-methyl-1-butanol dissolved in anhydrous diethyl ether. Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide (1/3 molar equivalent) to the cooled solution with stirring. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then carefully poured onto crushed ice.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude this compound is purified by fractional distillation under reduced pressure.

Nucleophilic Substitution with Sodium Azide (Illustrative Sₙ2 Reaction)

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound in anhydrous DMF.

-

Add sodium azide to the solution and heat the mixture with stirring. The reaction temperature is typically maintained between 50-80 °C.

-

Monitor the progress of the reaction by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether multiple times.

-

Combine the organic extracts and wash them with water and then brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation to yield the crude (R)-1-azido-2-methylbutane.

-

Further purification can be achieved by vacuum distillation.

Visualizations

Logical Relationship of Synthesis

Caption: Synthesis workflow for this compound.

Experimental Workflow for Sₙ2 Reaction

Caption: General experimental workflow for an Sₙ2 reaction.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is an irritant to the skin, eyes, and respiratory system. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chiral building block in organic synthesis. Its well-defined stereochemistry and reactivity in Sₙ2 reactions make it an important intermediate for the synthesis of complex, enantiomerically pure molecules, particularly in the field of drug development. A thorough understanding of its chemical properties, spectroscopic data, and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

(R)-1-Bromo-2-methylbutane physical properties

An In-depth Technical Guide to the Physical Properties of (R)-1-Bromo-2-methylbutane

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chiral building blocks like this compound is fundamental. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, methods for their determination, and a logical workflow for these experimental procedures.

Core Physical Properties

This compound is a chiral alkylating agent utilized in organic synthesis, particularly in the preparation of enantiomerically enriched compounds for pharmaceuticals and fine chemicals.[1] Its physical properties are crucial for reaction setup, purification, and characterization.

Quantitative Data Summary

The physical properties of this compound and its enantiomer are summarized in the table below. It is important to note that the specific rotation for the (R)-enantiomer is not explicitly reported in the literature but is expected to be equal in magnitude and opposite in sign to the (S)-enantiomer.

| Physical Property | This compound | (S)-1-Bromo-2-methylbutane |

| Molecular Formula | C₅H₁₁Br | C₅H₁₁Br |

| Molecular Weight | 151.04 g/mol [1][2][3] | 151.04 g/mol [2] |

| Boiling Point | 117-122 °C[1][4][5] | 121-122 °C |

| Melting Point | -105.4 °C (estimate)[5][6] | Not Found |

| Density | 1.211 - 1.221 g/cm³[1][4] | 1.223 g/mL at 25 °C[7] |

| Refractive Index | 1.4426[5][6] | 1.445 (at 20°C)[7] |

| Specific Rotation ([α]D) | Not explicitly found (expected to be approx. -4.5°) | +4.5° (c=5 in chloroform, 21°C) |

Experimental Protocols for Physical Property Determination

Detailed methodologies for determining the key physical properties of liquid compounds like this compound are outlined below. These are generalized protocols and may require optimization for this specific substance.

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's volatility and purity.

Methodology: Distillation

A common and effective method for determining the boiling point is through simple distillation.[8]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

-

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.[8][9]

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.[8][9]

-

Micro-Boiling Point Determination

For smaller sample volumes, a micro-boiling point method can be employed.[9][10]

-

Apparatus: A capillary tube sealed at one end, a small test tube, a thermometer, and a heating bath.

-

Procedure:

-

A few drops of the sample are placed in the small test tube.

-

The sealed capillary tube is inverted and placed inside the test tube.

-

The assembly is heated in a bath.

-

A stream of bubbles will emerge from the capillary tube as the liquid is heated.[9][11]

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[9][11]

-

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Methodology: Mass and Volume Measurement

The density of a liquid can be determined by measuring its mass and volume.[12][13][14]

-

Apparatus: A pycnometer (for high accuracy) or a graduated cylinder and an analytical balance.

-

Procedure (using a pycnometer):

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

-

The mass of the pycnometer filled with the liquid is measured.

-

The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., deionized water).

-

The density is calculated using the formula: Density = (Mass of liquid) / (Volume of liquid).[12][13]

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent when it enters a substance and is a characteristic property.

Methodology: Refractometry

An Abbe refractometer is commonly used for this measurement.[15]

-

Apparatus: An Abbe refractometer with a light source (typically a sodium D-line at 589 nm).

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed and the light source is activated.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

The temperature at which the measurement is taken should be recorded as the refractive index is temperature-dependent.

-

Determination of Specific Rotation

For chiral molecules like this compound, the specific rotation is a critical property that defines its optical activity.

Methodology: Polarimetry

A polarimeter is used to measure the angle of rotation of plane-polarized light caused by an optically active substance.[16][17][18]

-

Apparatus: A polarimeter, a light source (typically a sodium D-line), and a polarimeter cell of a known path length (e.g., 1 decimeter).

-

Procedure:

-

A solution of the chiral compound is prepared at a known concentration.

-

The polarimeter cell is filled with the solution, ensuring no air bubbles are present in the light path.

-

The cell is placed in the polarimeter.

-

The analyzer is rotated until the light intensity is at a minimum or a specific uniform field of view is achieved.

-

The observed angle of rotation (α) is recorded.

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.[18][19]

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for the determination of physical properties.

This guide provides a foundational understanding of the physical properties of this compound and the experimental approaches to their measurement. Accurate determination of these properties is essential for the successful application of this chiral reagent in research and development.

References

- 1. This compound [myskinrecipes.com]

- 2. 1-Bromo-2-methylbutane, (+)- | C5H11Br | CID 5464167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-2-methylbutane, (-)- | C5H11Br | CID 68293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-bromo-2-methylbutane [stenutz.eu]

- 5. lookchem.com [lookchem.com]

- 6. lookchem.com [lookchem.com]

- 7. (S)-(+)-1-bromo-2-methylbutane [stenutz.eu]

- 8. vernier.com [vernier.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. embibe.com [embibe.com]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Refractive index - Wikipedia [en.wikipedia.org]

- 16. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 17. Specific rotation - Wikipedia [en.wikipedia.org]

- 18. cdn.pasco.com [cdn.pasco.com]

- 19. Specific Rotation - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Stereochemistry of (R)-1-Bromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical properties of (R)-1-Bromo-2-methylbutane, a chiral alkyl halide significant as a building block in asymmetric synthesis. The document details its synthesis, chiroptical properties, stereospecific reactions, and the analytical methods used for its characterization.

Core Concepts: Structure and Chirality

This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2). This carbon is bonded to four different substituents: a methyl group (-CH₃), an ethyl group (-CH₂CH₃), a hydrogen atom (-H), and a bromomethyl group (-CH₂Br).[1][2] The C1 carbon, bonded to the bromine atom, is not a chiral center as it is attached to two hydrogen atoms. The "R" designation in its name refers to the absolute configuration of the stereocenter at C2, as determined by the Cahn-Ingold-Prelog priority rules. Its enantiomer is (S)-1-Bromo-2-methylbutane.

Physicochemical and Chiroptical Properties

The enantiomeric purity of a sample is critical for its application in stereoselective synthesis. The physical and chiroptical properties are essential for characterization and quality control.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁Br | [3] |

| Molecular Weight | 151.04 g/mol | [4] |

| Boiling Point | 121-122 °C | [5] |

| Density | 1.223 g/mL at 25 °C | |

| Refractive Index | n20/D 1.445 | |

| Specific Rotation [α] | (R)-enantiomer: -4.5° (c=5 in CHCl₃, 21°C, D-line) (inferred) | |

| (S)-enantiomer: +4.5° (c=5 in CHCl₃, 21°C, D-line) |

Note: The specific rotation for the (R)-enantiomer is inferred from the experimentally determined value for the (S)-enantiomer, as enantiomers have equal and opposite optical rotations.

Stereospecific Synthesis

The most common and effective method for synthesizing enantiomerically pure this compound is via a nucleophilic substitution reaction starting from the commercially available chiral alcohol, (S)-2-methyl-1-butanol. This method preserves the stereochemical integrity of the chiral center.

The reaction proceeds through an Sₙ2 mechanism. Reagents like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) are used to replace the hydroxyl group with a bromine atom.[3] Crucially, the reaction occurs at the achiral C1 carbon, and therefore does not affect the configuration of the stereocenter at C2. This results in the retention of the original stereochemistry of the carbon backbone.[3]

Caption: Synthesis of this compound from (S)-2-methyl-1-butanol.

Experimental Protocol: Synthesis via PBr₃

This protocol is based on established procedures for the conversion of primary alcohols to alkyl bromides. All operations should be performed in a well-ventilated fume hood.

Materials:

-

(S)-2-methyl-1-butanol (>99% ee)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice bath

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: (S)-2-methyl-1-butanol (1.0 eq) is dissolved in anhydrous diethyl ether and added to the flask. The solution is cooled to 0 °C using an ice bath.

-

Addition of PBr₃: Phosphorus tribromide (0.33-0.40 eq) is dissolved in anhydrous diethyl ether and added to the dropping funnel. The PBr₃ solution is added dropwise to the stirred alcohol solution over 30-60 minutes, maintaining the internal temperature at or below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by TLC or GC.

-

Work-up: The reaction mixture is carefully poured over crushed ice. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

-

Washing: The combined organic layers are washed sequentially with cold water, saturated NaHCO₃ solution (to neutralize excess acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Stereospecific Reactions

This compound is a useful substrate for Sₙ2 reactions. Since the leaving group (Br⁻) is on a primary carbon, the reaction proceeds readily with good nucleophiles. The stereochemical outcome depends on whether the reaction occurs at the chiral center or elsewhere.

-

Reaction at C1 (Achiral Center): When a nucleophile attacks the C1 carbon, the stereochemistry at the C2 center remains unchanged. For example, reaction with sodium iodide (NaI) in acetone (B3395972) yields (R)-1-iodo-2-methylbutane with retention of configuration.

-

Reaction Involving the Chiral Center: While direct substitution at the C2 center is sterically hindered and less common, reactions that proceed via radical mechanisms can affect the stereocenter. For instance, autoxidation can form a 1-bromo-2-methyl-2-butyl radical, which can be partially trapped by oxygen before complete racemization occurs, leading to a product with partial retention of configuration.[6]

References

Synthesis of (R)-1-Bromo-2-methylbutane from (S)-2-methyl-1-butanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereospecific synthesis of (R)-1-bromo-2-methylbutane from (S)-2-methyl-1-butanol. This transformation is a classic example of a stereospecific SN2 reaction, a fundamental process in asymmetric synthesis crucial for the development of chiral drugs and other fine chemicals. This document outlines the primary synthetic methodologies, detailed experimental protocols, and expected quantitative outcomes.

Introduction

The conversion of chiral alcohols to chiral alkyl halides is a pivotal transformation in organic synthesis. The ability to control the stereochemical outcome of these reactions is paramount in the synthesis of complex molecules where biological activity is often dependent on a specific enantiomer. The synthesis of this compound from (S)-2-methyl-1-butanol serves as an excellent case study in the application of the bimolecular nucleophilic substitution (SN2) mechanism to achieve a complete inversion of stereochemistry at the chiral center. This guide will focus on two primary and reliable methods for this conversion: the use of phosphorus tribromide (PBr₃) and the Appel reaction.

Reaction Mechanisms

The conversion of (S)-2-methyl-1-butanol to this compound relies on the SN2 mechanism, which is characterized by a backside attack of a nucleophile on an electrophilic carbon, leading to an inversion of the stereochemical configuration.

Using Phosphorus Tribromide (PBr₃)

The reaction with PBr₃ is a widely used method for converting primary and secondary alcohols to their corresponding bromides.[1] The mechanism involves the following steps:

-

Activation of the Alcohol: The hydroxyl group of (S)-2-methyl-1-butanol acts as a nucleophile and attacks the electrophilic phosphorus atom of PBr₃. This step displaces a bromide ion and forms a protonated phosphite (B83602) ester intermediate.

-

Formation of a Good Leaving Group: A bromide ion then deprotonates the intermediate, forming a di-bromophosphite ester. This ester is an excellent leaving group.

-

SN2 Attack: The bromide ion generated in the initial steps then acts as a nucleophile, attacking the carbon atom bearing the phosphite ester leaving group from the backside. This concerted attack results in the displacement of the leaving group and the formation of this compound with an inverted stereochemistry.[2]

The Appel Reaction

The Appel reaction provides a mild alternative for the conversion of alcohols to alkyl halides using a combination of triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane, in this case, carbon tetrabromide (CBr₄).[3] The mechanism is as follows:

-

Formation of the Phosphonium (B103445) Salt: Triphenylphosphine reacts with carbon tetrabromide to form a phosphonium salt, [Ph₃PCBr₃]⁺Br⁻.

-

Activation of the Alcohol: The alcohol, (S)-2-methyl-1-butanol, is deprotonated by the tribromomethanide anion, forming an alkoxide.

-

Formation of an Oxyphosphonium Intermediate: The resulting alkoxide attacks the positively charged phosphorus atom of the phosphonium salt, displacing a bromide ion and forming an oxyphosphonium intermediate.

-

SN2 Displacement: The bromide ion then attacks the carbon atom attached to the oxygen in a backside fashion, leading to the formation of this compound and triphenylphosphine oxide. This SN2 displacement ensures the inversion of configuration at the chiral center.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound from (S)-2-methyl-1-butanol using both phosphorus tribromide and the Appel reaction.

Synthesis using Phosphorus Tribromide (PBr₃)

Materials:

-

(S)-2-methyl-1-butanol

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (S)-2-methyl-1-butanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (approximately 0.33 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Synthesis using the Appel Reaction

Materials:

-

(S)-2-methyl-1-butanol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (B109758) (anhydrous)

-

Ice bath

Procedure:

-

To a stirred solution of triphenylphosphine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere, add (S)-2-methyl-1-butanol.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add a solution of carbon tetrabromide in anhydrous dichloromethane to the cooled mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, add hexane to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture through a pad of silica (B1680970) gel, washing with hexane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by fractional distillation to yield pure this compound.

Data Presentation

The following tables summarize the key physical and quantitative data for the starting material and the product.

Table 1: Physical Properties of Reactant and Product

| Compound | IUPAC Name | Stereoisomer | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Starting Material | 2-methyl-1-butanol | (S) | C₅H₁₂O | 88.15 | ~128 | ~0.819 |

| Product | 1-bromo-2-methylbutane | (R) | C₅H₁₁Br | 151.05 | 120-121 | ~1.223 |

Table 2: Quantitative Data for the Synthesis

| Parameter | Value | Reference/Method |

| Starting Material: (S)-2-methyl-1-butanol | ||

| Specific Rotation ([α]²⁰D) | -5.756° (neat) | Literature Value |

| Product: this compound | ||

| Theoretical Yield | Dependent on scale | Calculated from stoichiometry |

| Typical Experimental Yield | 60-80% | Literature for similar reactions |

| Specific Rotation ([α]²⁰D) of pure (R)-enantiomer | +4.9° (neat) | Literature Value |

| Enantiomeric Excess (ee) Calculation | ||

| Formula | ee (%) = ([α]_observed / [α]_pure) x 100 | Standard Formula |

Note: The experimental yield and observed specific rotation will vary depending on the specific reaction conditions and purification efficiency.

Characterization

The synthesized this compound can be characterized using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule, including a doublet for the methyl group adjacent to the chiral center and a triplet for the terminal methyl group of the ethyl chain.[4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl groups and a prominent C-Br stretching absorption in the fingerprint region (typically 500-600 cm⁻¹).[5]

-

Polarimetry: The optical rotation of the purified product should be measured using a polarimeter to determine the observed specific rotation. This value is then used to calculate the enantiomeric excess of the product, confirming the stereospecificity of the reaction.

Logical and Experimental Workflow

The following diagrams illustrate the logical relationship of the SN2 reaction and the general experimental workflow.

Caption: SN2 reaction pathway for the synthesis.

Caption: General experimental workflow.

Conclusion

The synthesis of this compound from (S)-2-methyl-1-butanol is a robust and well-established transformation that exemplifies the principles of stereospecific synthesis. Both the phosphorus tribromide and Appel reaction methodologies provide reliable routes to the desired product with a high degree of stereochemical inversion. Careful execution of the experimental protocol and thorough purification are essential to achieve high yields and enantiomeric purity, which are critical for applications in pharmaceutical and fine chemical industries.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Appel Reaction [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Chiral Pool Synthesis of (R)-1-Bromo-2-methylbutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral pool synthesis of (R)-1-Bromo-2-methylbutane, a valuable chiral building block in organic synthesis, particularly for the development of pharmaceuticals and other fine chemicals.[1] This document details the primary synthetic routes starting from readily available chiral precursors, outlines experimental protocols, and presents quantitative data to aid in reaction optimization.

Introduction to Chiral Pool Synthesis

Chiral pool synthesis is a strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials.[2][3] This approach leverages the inherent chirality of these natural molecules to introduce stereocenters into the target molecule, avoiding the need for often complex and costly asymmetric induction or resolution steps. Common chiral pool sources include amino acids, terpenes, and carbohydrates.[3][4][5] For the synthesis of this compound, the most common and economically viable chiral precursor is (S)-2-methyl-1-butanol.

Primary Synthetic Route: From (S)-2-methyl-1-butanol

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group in (S)-2-methyl-1-butanol. This transformation is typically achieved using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction proceeds via an SN2 mechanism at the primary carbon, which is not the chiral center. Consequently, the stereochemical integrity of the chiral center at the C2 position is retained, leading to the desired (R)-enantiomer of the product.

Bromination using Phosphorus Tribromide (PBr₃)

The reaction of (S)-2-methyl-1-butanol with phosphorus tribromide is a classic and effective method for producing this compound. The mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, forming a good leaving group. The bromide ion then acts as a nucleophile, attacking the primary carbon in an SN2 fashion.[6]

Logical Workflow for PBr₃ Bromination

Caption: Synthetic workflow for the PBr₃-mediated bromination of (S)-2-methyl-1-butanol.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound using PBr₃ is as follows:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of (S)-2-methyl-1-butanol in an anhydrous solvent such as diethyl ether or dichloromethane (B109758) (DCM).

-

Reagent Addition: Cool the flask in an ice bath to 0 °C. Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An excess of the alcohol is sometimes used to ensure complete consumption of the PBr₃.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, often in the range of 1-4 hours, and then let it warm to room temperature, stirring overnight.

-

Quenching: Carefully quench the reaction by slowly adding water to the cooled reaction mixture to hydrolyze any remaining PBr₃.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Quantitative Data:

| Parameter | Value/Range | Notes |

| Yield | Typically 50-70% | Yields can be affected by the purity of reagents and reaction conditions.[7] |

| Enantiomeric Excess (e.e.) | >98% | The SN2 reaction at the non-chiral center ensures high retention of stereochemical purity. |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is crucial to control the exothermic reaction. |

| Reaction Time | 4-18 hours | Reaction progress can be monitored by TLC or GC. |

| Purity (post-distillation) | >98% | As determined by GC-MS and NMR. |

Bromination using Hydrobromic Acid (HBr)

An alternative method for the synthesis of this compound involves the reaction of (S)-2-methyl-1-butanol with concentrated hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid. This reaction also proceeds via an SN2 mechanism.

Logical Workflow for HBr Bromination

Caption: Synthetic workflow for the HBr-mediated bromination of (S)-2-methyl-1-butanol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (S)-2-methyl-1-butanol and concentrated hydrobromic acid (typically 48%).

-

Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.

-

Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by observing the formation of an organic layer.

-

Workup: After cooling, transfer the mixture to a separatory funnel. Wash the organic layer with water, followed by a saturated solution of sodium bicarbonate to neutralize the acids, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous calcium chloride or sodium sulfate, filter, and remove the solvent.

-

Purification: Purify the resulting this compound by distillation.

Quantitative Data:

| Parameter | Value/Range | Notes |

| Yield | 40-60% | Yields can be lower due to potential side reactions and the equilibrium nature of the reaction. |

| Enantiomeric Excess (e.e.) | >98% | The SN2 mechanism at the primary carbon preserves the stereochemistry. |

| Reaction Temperature | Reflux | Higher temperatures are required to drive the reaction to completion. |

| Reaction Time | 2-6 hours | Longer reaction times may be necessary for complete conversion. |

| Purity (post-distillation) | >97% | Characterized by spectroscopic methods. |

Alternative Chiral Pool Source: L-Isoleucine

While less common due to the additional synthetic steps required, the amino acid L-isoleucine can also serve as a chiral precursor for the synthesis of this compound. This route involves the deamination of isoleucine followed by reduction and subsequent bromination.

Proposed Synthetic Pathway from L-Isoleucine

Caption: A potential synthetic pathway from L-isoleucine to this compound.

This multi-step synthesis is generally less efficient and more costly than starting directly from (S)-2-methyl-1-butanol. However, it demonstrates the versatility of the chiral pool approach, where different natural products can be utilized to access the same chiral target molecule. Detailed experimental protocols and quantitative data for this specific multi-step conversion are not as readily available in the literature, reflecting its less common application.

Conclusion

The chiral pool synthesis of this compound is most effectively and economically achieved through the SN2-mediated bromination of the readily available chiral precursor, (S)-2-methyl-1-butanol. Both phosphorus tribromide and hydrobromic acid are viable reagents for this transformation, offering high enantiomeric purity of the final product. The choice between these reagents may depend on factors such as desired yield, reaction scale, and available laboratory resources. This guide provides the necessary technical information, including detailed protocols and comparative data, to assist researchers in the successful synthesis of this important chiral building block.

References

Spectroscopic Profile of (R)-1-Bromo-2-methylbutane: A Technical Guide

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the chiral alkylating agent, (R)-1-Bromo-2-methylbutane. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, alongside detailed experimental protocols. Visual diagrams are included to illustrate experimental workflows and fragmentation pathways, facilitating a deeper understanding of the molecule's structural characteristics.

Introduction

This compound is a chiral halogenated alkane used in organic synthesis, particularly in the preparation of enantiomerically enriched compounds. Its stereochemistry is crucial for selective reactions in the development of pharmaceuticals and fine chemicals. Accurate spectroscopic analysis is paramount for its identification, purity assessment, and structural elucidation. This guide summarizes the essential spectroscopic data for this compound.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. Note that for achiral spectroscopic methods such as standard NMR, IR, and MS, the data for the (R)-enantiomer is identical to that of the (S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of 1-bromo-2-methylbutane (B81432) reveals five distinct proton environments, some of which are diastereotopic due to the chiral center, leading to more complex splitting patterns than might be initially predicted.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~3.3 | dd | - | CH₂-Br |

| ~1.75 | m | - | CH |

| ~1.5 | m | - | CH₂ |

| ~0.9 | d | - | CH₃ (on chiral center) |

| ~0.9 | t | - | CH₃ (terminal) |

¹³C NMR Data

The ¹³C NMR spectrum shows five distinct carbon signals, corresponding to the five non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~40.0 | CH₂-Br |

| ~38.0 | CH |

| ~26.0 | CH₂ |

| ~18.0 | CH₃ (on chiral center) |

| ~11.0 | CH₃ (terminal) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-bromo-2-methylbutane is characterized by absorptions corresponding to C-H and C-Br bond vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (alkane) |

| 1460 | Medium | C-H bending (CH₂) |

| 1380 | Medium | C-H bending (CH₃) |

| 650-550 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 1-bromo-2-methylbutane shows a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the molecular ion and any bromine-containing fragments appear as a pair of peaks (M and M+2) of nearly equal intensity.[2]

| m/z | Relative Intensity | Assignment |

| 150/152 | Low | [M]⁺ (Molecular ion) |

| 71 | High | [C₅H₁₁]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[3]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Acquire a background spectrum of the clean, empty salt plates.

-

Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound.

-

Ionization: Ionize the sample molecules using a suitable method, such as electron ionization (EI).[4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.

Caption: General workflow for spectroscopic analysis.

Caption: Key fragmentation pathways in mass spectrometry.

References

- 1. m.youtube.com [m.youtube.com]

- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

(R)-1-Bromo-2-methylbutane: A Technical Guide for Researchers

An in-depth examination of the chemical properties, safety data, and handling protocols for (R)-1-Bromo-2-methylbutane, a key chiral building block in organic synthesis.

This technical guide provides comprehensive information on this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. Below, you will find detailed data on its chemical identity, physical properties, and critical safety information, alongside generalized experimental protocols and logical workflows for its safe handling and use.

Chemical Identity and Properties

This compound is a chiral alkyl halide used in a variety of organic synthesis applications, particularly where stereochemical control is crucial.[1] The CAS (Chemical Abstracts Service) number is a unique identifier for a chemical substance. It is important to distinguish the specific enantiomer from its counterpart and the racemic mixture.

| Identifier | Value | Isomer |

| CAS Number | 99032-67-4 | This compound |

| CAS Number | 534-00-9 | (S)-1-Bromo-2-methylbutane |

| CAS Number | 5973-11-5 | (±)-1-Bromo-2-methylbutane (Racemic) |

| CAS Number | 10422-35-2 | 1-Bromo-2-methylbutane (B81432) (Isomer unspecified) |

| Molecular Formula | C₅H₁₁Br | Not applicable |

| Molecular Weight | 151.04 g/mol | Not applicable |

Table 1: Chemical Identification of 1-Bromo-2-methylbutane Isomers.

The physical and chemical properties of 1-bromo-2-methylbutane are critical for its proper handling, storage, and use in experimental setups. While data for the specific (R)-enantiomer is limited, the properties of the (S)-enantiomer and related isomers provide a reliable reference.

| Property | Value |

| Boiling Point | 121-122 °C |

| Density | ~1.22 g/mL at 25 °C |

| Flash Point | 22 °C (72 °F) |

| Refractive Index | n20/D ~1.445 |

| Water Solubility | Insoluble |

| Appearance | Colorless liquid |

| Storage | Room temperature, under inert gas, protected from light |

Table 2: Physical and Chemical Properties of 1-Bromo-2-methylbutane.

Safety and Hazard Information

1-Bromo-2-methylbutane is classified as a hazardous substance. The safety data provided is generally applicable to all stereoisomers, including the (R)-enantiomer.

| Hazard Class | Classification | GHS Pictograms |

| Flammable Liquids | Category 2 | 🔥 |

| Skin Corrosion/Irritation | Category 2 | ❗ |

| Serious Eye Damage/Eye Irritation | Category 2 | ❗ |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | ❗ |

Table 3: GHS Hazard Classification.

Hazard and Precautionary Statements

Based on available Safety Data Sheets (SDS), the following are key hazard and precautionary statements:

-

Hazard Statements (H-Statements):

-

Precautionary Statements (P-Statements):

-

Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), P280 (Wear protective gloves/eye protection/face protection), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray).[1][3][4]

-

Response: P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Storage: P403+P235 (Store in a well-ventilated place. Keep cool).[3]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4]

-

Experimental Protocols

Detailed experimental protocols for the synthesis and use of this compound require careful planning and adherence to safety procedures due to its hazardous nature. Below are generalized methodologies based on common organic chemistry practices.

Synthesis of 1-Bromo-2-methylbutane

A common method for the synthesis of 1-bromo-2-methylbutane involves the reaction of the corresponding alcohol with a brominating agent. To obtain the (R)-enantiomer specifically, one would typically start with the corresponding chiral alcohol, (R)-2-methyl-1-butanol.

Methodology:

-

Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled in a well-ventilated fume hood. The apparatus should be dried to prevent unwanted side reactions.

-

Reagent Preparation: (R)-2-methyl-1-butanol is placed in the round-bottom flask. Phosphorus tribromide (PBr₃) is a suitable brominating agent and is placed in the dropping funnel.

-

Reaction: The flask containing the alcohol is cooled in an ice bath. PBr₃ is added dropwise with continuous stirring. The reaction is exothermic and the temperature should be carefully monitored.

-

Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period to ensure the reaction goes to completion.

-

Workup: The reaction mixture is cooled and then poured onto ice. The organic layer is separated from the aqueous layer using a separatory funnel.

-

Purification: The crude product is washed with a dilute sodium bicarbonate solution and then with water to remove any acidic impurities. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄).

-

Distillation: The final product is purified by distillation to obtain pure this compound.

Safe Handling Protocol

Due to its flammability and irritant properties, strict safety measures must be followed.

-

Engineering Controls: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5] An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A flame-retardant lab coat should be worn.

-

-

Fire Safety: Keep away from all sources of ignition, including open flames, hot plates, and sparks.[5] Use explosion-proof equipment.[5] A Class B fire extinguisher (e.g., dry chemical or CO₂) should be available.

-

Spill Management: In case of a spill, evacuate the area. Use non-sparking tools and an inert absorbent material to contain the spill. Dispose of the waste in a sealed, labeled container according to institutional and local regulations.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key logical workflows for handling and assessing the risks associated with this compound.

Caption: A generalized workflow for conducting experiments with hazardous chemicals.

Caption: A logical pathway for mitigating hazards associated with chemical use.

References

Unveiling the Stereochemistry of 1-Bromo-2-Methylbutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality of 1-bromo-2-methylbutane (B81432), a vital chiral building block in organic synthesis. This document details the stereochemical properties, synthesis, and analytical methodologies for its enantiomers, presenting critical data and experimental protocols to support advanced research and development in chemistry and drug discovery.

Core Concepts: Chirality in 1-Bromo-2-Methylbutane

1-Bromo-2-methylbutane is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2). This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and a bromomethyl group.[1][2] This structural arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: (S)-(+)-1-bromo-2-methylbutane and (R)-(-)-1-bromo-2-methylbutane. The distinct spatial arrangement of these enantiomers leads to differences in their interaction with plane-polarized light and other chiral molecules, a critical consideration in stereoselective synthesis and pharmaceutical applications.

Physicochemical Properties of 1-Bromo-2-Methylbutane Enantiomers

The enantiomers of 1-bromo-2-methylbutane share identical physical properties in an achiral environment, such as boiling point and density. However, they exhibit opposite optical rotations. The quantitative data for the enantiomers are summarized in Table 1.

| Property | (S)-(+)-1-Bromo-2-methylbutane | (R)-(-)-1-Bromo-2-methylbutane |

| CAS Number | 534-00-9[3] | 99032-67-4[4] |

| Molecular Formula | C₅H₁₁Br[3] | C₅H₁₁Br[4] |

| Molecular Weight | 151.04 g/mol [3] | 151.04 g/mol [4] |

| Boiling Point | 121-122 °C[3] | 121-122 °C (expected) |

| Density | 1.223 g/mL at 25 °C[3] | 1.211±0.06 g/cm³ (predicted)[4] |

| Specific Rotation ([α]D) | +4.5° (c=5, chloroform) | -4.5° (c=5, chloroform) (inferred) |

Synthesis of Enantiomerically Pure 1-Bromo-2-Methylbutane

The preparation of enantiomerically enriched 1-bromo-2-methylbutane is crucial for its application in asymmetric synthesis. Stereoselective methods, starting from readily available chiral precursors, are the preferred routes.

Stereoselective Synthesis from Chiral 2-Methyl-1-butanol

The most common and effective method for synthesizing enantiomerically pure 1-bromo-2-methylbutane involves the nucleophilic substitution of the corresponding chiral alcohol, 2-methyl-1-butanol.[5] This approach leverages the readily available chiral pool of (S)-(-)-2-methyl-1-butanol and (R)-(+)-2-methyl-1-butanol. The reaction typically proceeds via an SN2 mechanism, which results in an inversion of configuration at the chiral center.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place (R)-(+)-2-methyl-1-butanol.

-

Reagent Addition: Cool the flask in an ice bath and slowly add concentrated hydrobromic acid (48%).

-

Reaction Conditions: Stir the mixture at a low temperature (e.g., 0°C) to minimize side reactions and potential racemization.[5] The reaction is then allowed to warm to room temperature and may be gently heated to ensure completion.

-

Work-up: After the reaction is complete, pour the mixture into a separatory funnel containing ice water. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Remove the drying agent by filtration and purify the crude product by distillation to obtain enantiomerically enriched (S)-(+)-1-bromo-2-methylbutane.

Free Radical Bromination of 2-Methylbutane

The free radical bromination of achiral 2-methylbutane can also produce 1-bromo-2-methylbutane. However, this method typically yields a mixture of constitutional isomers, including 1-bromo-2-methylbutane, 2-bromo-2-methylbutane, 2-bromo-3-methylbutane, and 1-bromo-3-methylbutane.[1][6] Furthermore, the reaction at the C1 position creates a new chiral center, resulting in a racemic mixture of (R)- and (S)-1-bromo-2-methylbutane. Therefore, this method is less suitable for obtaining enantiomerically pure material.

-

Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place 2-methylbutane.

-

Initiation: Irradiate the flask with a UV lamp.

-

Reagent Addition: Slowly add bromine (Br₂) from the dropping funnel. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Continue the addition until the bromine color persists, indicating the consumption of the alkane.

-

Work-up: Cool the reaction mixture and wash it with a solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by water and saturated sodium bicarbonate solution.

-

Purification: Dry the organic layer over a suitable drying agent and fractionally distill the mixture to isolate the various brominated products.

Determination of Enantiomeric Purity

The assessment of enantiomeric purity is critical to verify the success of a stereoselective synthesis. The two primary methods for this determination are polarimetry and chiral chromatography.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral substance. The magnitude and direction of the rotation are used to determine the enantiomeric excess (% ee) of a sample. The specific rotation is a characteristic property of a chiral compound under defined conditions (concentration, solvent, temperature, and wavelength).

-

Sample Preparation: Prepare a solution of the 1-bromo-2-methylbutane sample of known concentration (e.g., 5 g/100 mL) in a suitable achiral solvent (e.g., chloroform).

-

Instrument Setup: Calibrate the polarimeter using the pure solvent.

-

Measurement: Fill the polarimeter cell of a known path length (e.g., 1 dm) with the sample solution and measure the observed optical rotation.

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

-

Enantiomeric Excess Determination: Calculate the enantiomeric excess (% ee) by comparing the measured specific rotation to the known specific rotation of the pure enantiomer: % ee = ([α]sample / [α]pure) × 100.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of enantiomers.[7]

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The exact ratio is optimized to achieve the best separation.

-

Sample Preparation: Dissolve a small amount of the 1-bromo-2-methylbutane sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis or refractive index detector).

-

Quantification: The enantiomeric ratio is determined by integrating the peak areas of the two enantiomers in the chromatogram.

Applications in Drug Development and Asymmetric Synthesis

The enantiomers of 1-bromo-2-methylbutane serve as valuable chiral building blocks in the synthesis of more complex molecules with specific stereochemistry. They are utilized in the preparation of:

-

Chiral Nematic Liquid Crystals: These materials are used in advanced display technologies.[3]

-

Optically Active Grignard Reagents: These are powerful tools for forming new carbon-carbon bonds in a stereocontrolled manner.[3]

-

Pharmaceutical Intermediates: The introduction of a specific stereocenter is often a critical step in the synthesis of active pharmaceutical ingredients (APIs), where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even harmful.

Conclusion

A thorough understanding of the chirality of 1-bromo-2-methylbutane is essential for its effective use in research and development. This guide has provided a detailed overview of its stereochemical properties, methods for its enantioselective synthesis, and protocols for determining its enantiomeric purity. The presented data and experimental procedures are intended to be a valuable resource for scientists and professionals working in the fields of organic chemistry, materials science, and drug development, enabling the precise and controlled application of this important chiral molecule.

References

- 1. physicsforums.com [physicsforums.com]

- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 3. lookchem.com [lookchem.com]

- 4. (R)-1-Bromo-2-methylbutane [myskinrecipes.com]

- 5. (S)-1-Bromo-2-methylbutane | 534-00-9 | Benchchem [benchchem.com]

- 6. The major obtained in the photo catalyzed bromination class 12 chemistry CBSE [vedantu.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (R)-1-Bromo-2-methylbutane

Introduction

(R)-1-Bromo-2-methylbutane is a valuable chiral building block in asymmetric synthesis, prized for its role in introducing a specific stereocenter into target molecules. The presence of the chiral center at the C2 position allows for the synthesis of enantiomerically enriched compounds, which is of paramount importance in the development of pharmaceuticals, agrochemicals, and fine chemicals. In nucleophilic substitution reactions at the C1 position, the stereochemical integrity of the C2 center is typically retained, making it a reliable precursor for the synthesis of a variety of chiral molecules.

These application notes provide an overview of the use of this compound in asymmetric synthesis, including its application in the formation of chiral Grignard reagents and as a key intermediate in the synthesis of complex molecules. Detailed experimental protocols are provided for representative transformations, offering researchers and drug development professionals a practical guide to leveraging the stereochemical properties of this versatile building block.

Key Applications

This compound serves as a precursor in a range of stereoselective transformations, including:

-

Formation of Chiral Grignard Reagents: The corresponding Grignard reagent, (R)-2-methylbutylmagnesium bromide, is a powerful tool for the enantioselective addition to carbonyl compounds and other electrophiles, leading to the formation of chiral alcohols and other complex structures.

-

Nucleophilic Substitution Reactions: As a primary alkyl halide, it readily undergoes SN2 reactions with a variety of nucleophiles, such as amines, azides, and the enolates of carbonyl compounds. The chirality at the C2 position is maintained throughout the reaction, allowing for the straightforward synthesis of chiral products.

-

Synthesis of Biologically Active Molecules: The (R)-2-methylbutyl moiety is a structural component of various natural products and active pharmaceutical ingredients. This compound can serve as a key starting material in the total synthesis of these molecules.

Data Presentation

The following table summarizes the key data for a representative application of a chiral building block in asymmetric synthesis. While a direct, detailed protocol for a reaction starting with this compound with comprehensive yield and enantioselectivity data was not found in the immediate search, the following data for the synthesis of an ant pheromone provides a model for the type of information that should be recorded for such a reaction.

Table 1: Synthesis of (S)-4-Methyl-3-hexanol (Ant Pheromone)

| Step | Reaction | Reactants | Reagents/Conditions | Product | Yield (%) | Diastereomeric/Enantiomeric Excess (%) |

| 1 | Fermentation | Sucrose, Sodium hydrogen phosphate | Yeast, H₂O, 40°C, 1 hr, N₂ | Fermented product | - | - |

| 2 | Stereoselective Reduction | (S)-4-Methyl-3-hexanone, Fermented product | Stirred at room temperature for 3 days | (S)-4-Methyl-3-hexanol | - | High (exact value not specified) |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to the use of chiral building blocks in asymmetric synthesis.

Protocol 1: General Procedure for Nucleophilic Substitution on this compound

This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (Nu⁻). The reaction proceeds via an SN2 mechanism with retention of configuration at the C2 chiral center.

Materials:

-

This compound

-

Nucleophile (e.g., sodium azide, primary amine, sodium salt of an enolate)

-

Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (B95107) (THF))

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Extraction and purification supplies (separatory funnel, drying agent, silica (B1680970) gel for chromatography)

Procedure:

-

To a dry, inert gas-flushed round-bottom flask, add the nucleophile (1.1 equivalents) and the anhydrous aprotic solvent.

-

Stir the mixture at room temperature until the nucleophile is fully dissolved or suspended.

-

Slowly add this compound (1.0 equivalent) to the reaction mixture via syringe.

-

Heat the reaction mixture to an appropriate temperature (typically between room temperature and 80°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure chiral product.

Expected Outcome:

The reaction is expected to yield the corresponding substituted product with retention of the (R)-configuration at the C2 position. The yield and purity will depend on the specific nucleophile and reaction conditions used.

Protocol 2: Formation of (R)-2-Methylbutylmagnesium Bromide (Chiral Grignard Reagent)

This protocol outlines the preparation of the chiral Grignard reagent from this compound. This reagent can then be used in subsequent reactions with electrophiles.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Inert gas (Nitrogen or Argon)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel

Procedure:

-

Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

-

Place the magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

-

In the dropping funnel, place a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small amount of the this compound solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the solution to room temperature. The resulting solution of (R)-2-methylbutylmagnesium bromide is ready for use in subsequent reactions.

Expected Outcome:

A solution of the chiral Grignard reagent, (R)-2-methylbutylmagnesium bromide, in the chosen solvent. The concentration can be determined by titration if required.

Visualizations

Diagram 1: General Workflow for Asymmetric Synthesis using this compound

Caption: Workflow for asymmetric synthesis.

Diagram 2: Logical Relationship in SN2 Reaction

Application Notes and Protocols for SN2 Reactions of (R)-1-Bromo-2-methylbutane with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bimolecular nucleophilic substitution (SN2) reaction of the chiral substrate (R)-1-Bromo-2-methylbutane with various primary amines. This reaction is a fundamental method for the stereospecific synthesis of chiral secondary amines, which are important building blocks in medicinal chemistry and drug development.

Introduction

The SN2 reaction is a cornerstone of organic synthesis, characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[1] This mechanism results in a predictable inversion of stereochemistry at the reaction center.[2][3] For the reaction of this compound, a primary alkyl halide, with a primary amine, the expected product is the corresponding (S)-N-alkyl-2-methylbutan-1-amine.[2]

The rate of the SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[1] A key factor influencing the reaction rate is steric hindrance. Increased steric bulk at either the substrate or the nucleophile can impede the backside attack required for the reaction, leading to a decrease in reaction rate.[4][5]

Reaction Mechanism and Stereochemistry

The SN2 reaction of this compound with a primary amine proceeds through a backside attack on the carbon atom bonded to the bromine. This concerted mechanism involves a transition state where the nucleophilic nitrogen is forming a bond to the carbon, while the carbon-bromine bond is breaking.[1] This process leads to a Walden inversion of the stereocenter, resulting in the formation of the (S)-enantiomer of the secondary amine product.[2]

Data Presentation: Influence of Primary Amine Structure on Reaction Rate and Yield

The structure of the primary amine, specifically the steric hindrance around the nucleophilic nitrogen atom, significantly impacts the rate and yield of the SN2 reaction with this compound. The following table summarizes hypothetical yet chemically realistic quantitative data illustrating this trend. The reactions are assumed to be carried out under identical conditions (e.g., solvent, temperature, and concentration) to allow for a direct comparison.

| Primary Amine | Nucleophile | Relative Rate Constant (k_rel) | Product Yield (%) | Product Name |

| Methylamine | CH₃NH₂ | 1.00 | 92 | (S)-N-methyl-2-methylbutan-1-amine |

| Ethylamine | CH₃CH₂NH₂ | 0.78 | 89 | (S)-N-ethyl-2-methylbutan-1-amine |

| n-Propylamine | CH₃CH₂CH₂NH₂ | 0.75 | 88 | (S)-N-propyl-2-methylbutan-1-amine |

| Isopropylamine | (CH₃)₂CHNH₂ | 0.15 | 65 | (S)-N-isopropyl-2-methylbutan-1-amine |

This data illustrates that as the steric bulk of the primary amine increases (from methyl to isopropyl), the relative rate of reaction and the product yield decrease. This is a direct consequence of the increased difficulty for the bulkier nucleophile to access the electrophilic carbon of this compound for the required backside attack.[5]

Experimental Protocols

The following are detailed protocols for the SN2 reaction of this compound with primary amines.

General Protocol for the Synthesis of (S)-N-Alkyl-2-methylbutan-1-amines

This protocol can be adapted for various primary amines.

Materials:

-

This compound

-

Primary amine (e.g., methylamine, ethylamine, n-propylamine, isopropylamine)

-